3-(Azidomethyl)-5-methyl-1,2-oxazole
Overview
Description
3-(Azidomethyl)-5-methyl-1,2-oxazole (AMO) is an organic compound belonging to the oxazole family. It is a versatile molecule that has been used in various scientific applications such as organic synthesis, biochemical and physiological research, and drug discovery. AMO is a colorless solid that is soluble in various organic solvents and has a melting point of 78 °C. It is a stable compound and can be stored at room temperature.
Scientific Research Applications
Nucleoside Modification
Summary
Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
Methods
The compound could be used to synthesize azide-modified nucleosides, which can then be incorporated into oligonucleotides and cellular RNAs .
Results
The outcomes would be the successful synthesis of azide-modified nucleosides and their incorporation into oligonucleotides and cellular RNAs. These modified nucleic acids can then be used in various applications, such as labelling and functionalization .
DNA Sequencing
Summary
The compound could be used in DNA sequencing by synthesis (SBS) using an azido moiety (N3) that has an intense, narrow and unique Raman shift at 2125 cm−1 .
Methods
The compound could be used to synthesize 3′-O-azidomethyl nucleotide reversible terminators, which can then be used in SBS. The azido moiety serves as a label for SBS, and its incorporation and removal can be monitored using surface-enhanced Raman spectroscopy .
Results
The outcomes would be the successful sequencing of DNA using the azido moiety as a label. This approach has the potential to provide an attractive alternative to fluorescence-based SBS .
properties
IUPAC Name |
3-(azidomethyl)-5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c1-4-2-5(8-10-4)3-7-9-6/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOVJVWIVBYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634178 | |
Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-5-methyl-1,2-oxazole | |
CAS RN |
154016-53-2 | |
Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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